Pazopanib-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N7O2S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3 |
InChI Key |
CUIHSIWYWATEQL-HPRDVNIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pazopanib-d3 chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Pazopanib-d3
Introduction
This compound is the deuterated analog of Pazopanib (B1684535), a potent multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2][3] The incorporation of deuterium (B1214612) (d3) serves as a heavy-isotope internal standard for pharmacokinetic studies and other quantitative analyses involving Pazopanib. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.
Chemical Properties and Structure
This compound shares a core structure with Pazopanib, which is comprised of a pyrimidine (B1678525) derivative linked to an indazole moiety and a sulfonamide group.[3][4] The key distinction is the substitution of three hydrogen atoms with deuterium on a methyl group.[5] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based assays.
Chemical Structure
The chemical name for this compound is 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl-d3)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.[5]
Quantitative Data Summary
The key chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₀D₃N₇O₂S | [6][7][8] |
| Molecular Weight | 440.54 g/mol | [7][9] |
| CAS Number | 1219591-97-5 | [8][9] |
| Purity (HPLC) | >95% | [7][8] |
| Isotopic Enrichment | >95% | [7] |
| Storage Temperature | Refrigerator (2-8°C) | [8] |
Mechanism of Action and Signaling Pathway
Pazopanib functions as a second-generation multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several key receptors involved in angiogenesis and tumor growth, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[1][2][10]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[10][11]
By blocking the ATP-binding pocket of these receptors, Pazopanib inhibits their phosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor angiogenesis and growth.[11][12]
Experimental Protocols
The characterization and quantification of this compound rely on standard analytical techniques for small molecules. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a final volume of 0.5-0.7 mL in an NMR tube.[13]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to observe the proton signals. The integration of the methyl signal where deuterium substitution has occurred should be reduced compared to the unlabeled standard.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate proton and carbon signals, confirming the overall carbon skeleton.
-
The absence of specific proton signals and the presence of corresponding deuterium-coupled carbon signals can confirm the site of deuteration.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[14] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[14]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode, as Pazopanib contains basic nitrogen atoms that are readily protonated.
-
Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion. The measured mass should correspond to the theoretical mass of this compound within a narrow mass tolerance (e.g., <5 ppm).[15]
-
Analyze the isotopic distribution to confirm the incorporation of three deuterium atoms.
-
Conclusion
This compound is an essential analytical tool for the accurate quantification of Pazopanib in biological matrices. Its well-defined chemical properties and structure, confirmed through rigorous analytical methods such as NMR and mass spectrometry, ensure its reliability as an internal standard. The understanding of its mechanism of action, shared with its non-deuterated counterpart, provides the context for its application in drug development and clinical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. alentris.org [alentris.org]
- 6. This compound - CAS - N/A | Axios Research [axios-research.com]
- 7. sussex-research.com [sussex-research.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 11. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr-bio.com [nmr-bio.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Pazopanib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pazopanib-d3, a deuterated analogue of the multi-targeted tyrosine kinase inhibitor Pazopanib. The strategic incorporation of deuterium (B1214612) at the N-methyl position can offer advantages in metabolic profiling and pharmacokinetic studies. This document details a plausible synthetic route, experimental protocols, and characterization data, presented in a clear and structured format to support research and development efforts in oncology.
Introduction to Pazopanib and Isotopic Labeling
Pazopanib is a potent anti-angiogenic agent used in the treatment of renal cell carcinoma and soft tissue sarcoma. It functions by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Isotopic labeling, particularly with deuterium, is a critical tool in drug development. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and modified pharmacokinetic profile, which are important parameters to investigate during drug development. The synthesis of this compound, where the N-methyl group is replaced by a trideuteromethyl group, allows for detailed investigation of its metabolic stability and pathways.
Synthetic Strategy for this compound
The most direct and efficient synthetic strategy for this compound involves a convergent synthesis pathway, culminating in the introduction of the trideuteromethyl group in the final step. This approach minimizes the loss of expensive deuterated reagents. The overall synthesis can be divided into three main stages:
-
Synthesis of the core intermediate: Preparation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.
-
Synthesis of the side chain: Preparation of 5-amino-2-methylbenzenesulfonamide (B32415).
-
Coupling and Isotopic Labeling: Synthesis of N-demethyl Pazopanib followed by N-trideuteromethylation to yield the final product.
The following diagram illustrates the logical workflow of the proposed synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 1)
This protocol describes the synthesis of a key pyrimidine-indazole intermediate.
Procedure:
-
To a solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 equivalent) in N,N-dimethylformamide (DMF), add 2,4-dichloropyrimidine (1.1 equivalents) and sodium bicarbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as a solid.
| Parameter | Value |
| Reactants | 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, Sodium Bicarbonate, DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-95% |
| Appearance | Off-white to pale yellow solid |
Synthesis of 5-amino-2-methylbenzenesulfonamide (Intermediate 2)
This protocol outlines the preparation of the sulfonamide side chain.
Procedure:
-
Add 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 equivalent) to a cooled (0-5 °C) concentrated aqueous ammonia solution.
-
Stir the mixture vigorously at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the resulting solid by filtration, wash with cold water, and dry to obtain 2-methyl-5-nitrobenzenesulfonamide (B103893).
-
To a suspension of the 2-methyl-5-nitrobenzenesulfonamide in a suitable solvent such as ethanol (B145695) or methanol (B129727), add a reducing agent like iron powder and a catalytic amount of ammonium (B1175870) chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-2-methylbenzenesulfonamide.
| Parameter | Value |
| Reactants | 2-methyl-5-nitrobenzenesulfonyl chloride, Aqueous Ammonia, Iron Powder, Ammonium Chloride |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-7 hours (total) |
| Expected Yield | 75-85% (over two steps) |
| Appearance | White to off-white crystalline solid |
Synthesis of N-demethyl Pazopanib
This procedure describes the coupling of the two key intermediates.
Procedure:
-
In a suitable reaction vessel, suspend N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 1, 1.0 equivalent) and 5-amino-2-methylbenzenesulfonamide (Intermediate 2, 1.1 equivalents) in a solvent such as isopropanol (B130326) or ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with the reaction solvent, and then with a non-polar solvent like diethyl ether.
-
Dry the solid under vacuum to obtain N-demethyl Pazopanib hydrochloride. For the subsequent methylation step, the free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent.
| Parameter | Value |
| Reactants | Intermediate 1, Intermediate 2, Hydrochloric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-80% |
| Appearance | Pale yellow to off-white solid |
Synthesis of this compound (Isotopic Labeling)
This final step introduces the trideuteromethyl group to afford the target compound.
Procedure:
-
Dissolve N-demethyl Pazopanib (1.0 equivalent) in anhydrous DMF.
-
Add a suitable base, such as anhydrous potassium carbonate (2.0-3.0 equivalents).
-
To this stirred suspension, add iodomethane-d3 (CD3I, 1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by LC-MS to confirm the incorporation of the d3-methyl group.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
| Parameter | Value |
| Reactants | N-demethyl Pazopanib, Iodomethane-d3, Potassium Carbonate, DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Characterization Data
The successful synthesis of this compound should be confirmed by various analytical techniques. Below are the expected characterization data.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its increased molecular weight due to the three deuterium atoms.
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| Pazopanib | C₂₁H₂₃N₇O₂S | 437.1634 | 438.1707 |
| This compound | C₂₁H₂₀D₃N₇O₂S | 440.1822 | 441.1895 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound will be very similar to that of Pazopanib, with the notable absence of the singlet corresponding to the N-methyl protons. The ¹³C NMR will show a characteristic triplet for the CD₃ carbon due to C-D coupling.
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) for Pazopanib:
-
~10.0 (s, 1H, SO₂NH)
-
~8.5 (s, 1H, Ar-H)
-
~8.3 (d, 1H, Ar-H)
-
~8.1 (s, 1H, Ar-H)
-
~7.8 (d, 1H, Ar-H)
-
~7.5 (d, 1H, Ar-H)
-
~7.3 (d, 1H, Ar-H)
-
~6.8 (d, 1H, Ar-H)
-
~4.1 (s, 3H, N-CH₃ on indazole)
-
~3.6 (s, 3H, N-CH₃)
-
~2.6 (s, 3H, C-CH₃ on indazole)
-
~2.3 (s, 3H, Ar-CH₃)
Expected ¹H NMR for this compound: The spectrum will be identical to that of Pazopanib, except for the absence of the singlet at approximately 3.6 ppm.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and isotopic labeling of this compound. By following the outlined synthetic strategy and experimental protocols, researchers can reliably produce this valuable deuterated analogue for use in advanced pharmacological studies. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final compound. This work is intended to facilitate further research into the metabolic and pharmacokinetic properties of Pazopanib, ultimately contributing to the development of improved cancer therapies.
Pazopanib-d3: A Technical Guide to its Certificate of Analysis, Purity, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical chemistry of Pazopanib-d3, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Pazopanib in biological matrices. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols for purity and identity assessment, and illustrates the key signaling pathways affected by Pazopanib.
This compound: Certificate of Analysis and Purity Specifications
A Certificate of Analysis for this compound is a critical document that ensures the quality and purity of the standard. It provides a detailed summary of the analytical tests performed on a specific batch. While individual batch results will vary slightly, the following table summarizes the typical tests and specifications for this compound.
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to Off-White Solid | Confirms physical state and absence of visible contaminants. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure | Verifies the chemical structure and isotopic labeling. |
| Purity (by HPLC) | HPLC-UV | ≥ 98% | Quantifies the percentage of the desired compound. |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium (B1214612) Incorporation | Confirms the level of deuterium labeling. |
| Residual Solvents | GC-HS | Meets USP <467> Limits | Ensures that residual solvents from synthesis are below safe levels. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Determines the amount of water present in the material. |
| Heavy Metals | ICP-MS | ≤ 20 ppm | Quantifies the presence of heavy metal impurities. |
| Sulphated Ash | Gravimetry | ≤ 0.1% | Measures the amount of inorganic impurities. |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are detected by a UV detector, and the peak area of this compound is used to calculate its purity relative to any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 270 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity:
-
Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and the position of the deuterium labels.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure. In this compound, the absence of a proton signal at the deuterated position in the ¹H NMR spectrum confirms the isotopic labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The absence of a signal in the region corresponding to the protons that have been replaced by deuterium confirms the labeling.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
The carbon signals should correspond to the expected structure of Pazopanib.
-
-
Data Analysis: Compare the obtained spectra with the known spectra of Pazopanib and analyze the chemical shifts, coupling constants, and integration values to confirm the structure.
Identity and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the relative abundance of ions of different masses, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Instrumentation:
-
Mass spectrometer (e.g., LC-MS/MS or HRMS)
Reagents:
-
Methanol (B129727) or Acetonitrile (LC-MS grade)
-
Formic acid (for ionization enhancement)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in methanol with 0.1% formic acid).
-
MS Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in a positive ionization mode.
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺).
-
Analyze the isotopic distribution to determine the percentage of deuterium incorporation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Pazopanib Signaling Pathway
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1] Inhibition of these receptors blocks downstream signaling pathways involved in tumor angiogenesis and cell proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
References
A Technical Guide to Commercerially Available Pazopanib-d3 Standards for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification of therapeutic agents in complex biological matrices. This technical guide provides an in-depth overview of commercially available Pazopanib-d3, a deuterated analog of the tyrosine kinase inhibitor Pazopanib. This document outlines the available standards, their specifications, and detailed methodologies for their application in bioanalytical assays.
Introduction to Pazopanib and the Role of Deuterated Standards
Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] It exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and growth, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3][4]
Given the significant inter-patient variability in the pharmacokinetics of Pazopanib, therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing and improve patient outcomes.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This compound's identical chemical properties and distinct mass allow for the correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy.
Commercially Available this compound Standards
A variety of suppliers offer this compound standards for research and analytical purposes. The following table summarizes the key specifications of these commercially available products. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Clearsynth | This compound | 1219591-97-5 | C₂₁H₂₀D₃N₇O₂S | 440.5 | ≥90% (HPLC) | Also offer this compound Hydrochloride. |
| Daicel Pharma | This compound | 1219591-97-5 | C₂₁H₂₀D₃N₇O₂S | 440.54 | - | Accompanied by a Certificate of Analysis (CoA) with characterization data. |
| LGC Standards | This compound Hydrochloride | - | C₂₁H₂₁D₃ClN₇O₂S | 477.0 | >95% (HPLC) | Available in various pack sizes. |
| Sussex Research | This compound | N/A | C₂₁H₂₀D₃N₇O₂S | 440.54 | >95% (HPLC) | Isotopic Enrichment: >95%. |
| Simson Pharma | Pazopanib D3 | 1219591-97-5 | C₂₁H₂₀D₃N₇O₂S | 440.54 | - | Accompanied by a Certificate of Analysis. Also offer Pazopanib D3 Hydrochloride. |
| Acanthus Research | Pazopanib-13C,d3 Hydrochloride | 1261398-44-0 | C₂₀¹³CH₂₀D₃N₇O₂S | - | - | Stable isotope labeled reference standard. |
| Clinivex | This compound Hydrochloride | - | C₂₁H₂₁D₃ClN₇O₂S | 477.0 | - | Intended for laboratory use only. |
| Pharmaffiliates | This compound | 1219591-97-5 | C₂₁H₂₀D₃N₇O₂S | 440.54 | - | Also offer this compound Hydrochloride and Pazopanib-13C-d3. |
Pazopanib Signaling Pathway
Pazopanib functions by inhibiting the tyrosine kinase activity of several key receptors involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary signaling pathways targeted by Pazopanib.
Experimental Protocol: Quantification of Pazopanib in Human Plasma using this compound by LC-MS/MS
This section provides a detailed, representative methodology for the quantification of Pazopanib in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[5][6][7]
Materials and Reagents
-
Pazopanib analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pazopanib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Pazopanib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Pazopanib working standard solutions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the method |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pazopanib) | m/z 438.1 → 357.2 |
| MRM Transition (this compound) | m/z 441.1 → 360.2 (or as per supplier's CoA) |
| Collision Energy | Optimize for maximum signal |
| Source Temperature | 500 - 550°C |
Method Validation
The bioanalytical method should be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero calibrators, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma.
-
Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Pazopanib in biological samples. A variety of commercial suppliers provide well-characterized standards suitable for research and development. The methodologies outlined in this guide, based on established scientific literature, provide a solid foundation for researchers to develop and validate robust bioanalytical assays. Adherence to rigorous validation procedures is paramount to ensure the reliability of the generated data for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to the safer and more effective use of Pazopanib in the clinic.
References
- 1. jidps.com [jidps.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. payeshdarou.ir [payeshdarou.ir]
In-Depth Technical Guide to Deuterium Labeling in Pazopanib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the deuterium (B1214612) labeling position in Pazopanib-d3, a crucial internal standard for the quantitative analysis of the anticancer drug Pazopanib. This document outlines the confirmed location of the deuterium atoms, the analytical evidence supporting this determination, and a plausible experimental protocol for its synthesis.
Confirmed Deuterium Labeling Position
The three deuterium atoms in this compound are located on the methyl group at the 2-position of the benzenesulfonamide (B165840) ring. The systematic chemical name for this compound is 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-(methyl-d3)benzenesulfonamide .
The molecular formula for this compound is C21H20D3N7O2S, reflecting the addition of three deuterium atoms and the removal of three hydrogen atoms from the parent molecule, Pazopanib (C21H23N7O2S).
The following diagram illustrates the chemical structure of Pazopanib with the deuterium labeling position in this compound clearly marked.
Caption: Chemical structure of Pazopanib with the deuterium-labeled methyl group in this compound highlighted.
Analytical Data and Interpretation
The definitive location of the deuterium atoms is corroborated by mass spectrometry data from studies using this compound as an internal standard.
Mass Spectrometry Data
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pazopanib, the following mass transitions are typically monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazopanib | 438 | 357 |
| This compound | 442 | 361 |
Table 1: Mass Spectrometry Transitions for Pazopanib and this compound.
Interpretation of Fragmentation:
The precursor ion for Pazopanib corresponds to the protonated molecule [M+H]+. The major fragmentation pathway involves the cleavage of the sulfonamide group.
-
Pazopanib: The transition from m/z 438 to m/z 357 represents the loss of the SO2NH2 group and the methyl group from the benzenesulfonamide ring.
-
This compound: The precursor ion at m/z 442 is consistent with the protonated molecule containing three deuterium atoms. The product ion at m/z 361 indicates that the deuterium labels are retained in the larger fragment of the molecule after the cleavage of the sulfonamide moiety. This fragmentation pattern strongly supports the labeling position on the 2-methyl group of the benzenesulfonamide ring.
The following diagram illustrates the logical workflow for identifying the deuterium labeling position based on the observed mass spectrometry data.
Caption: Logical workflow for the determination of the deuterium labeling position from MS/MS data.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves the coupling of two key intermediates, one of which is isotopically labeled. The general synthetic scheme for Pazopanib is adapted to incorporate the deuterated building block.
Overall Synthetic Strategy
The synthesis of Pazopanib proceeds via the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with a substituted benzenesulfonamide. For this compound, the latter intermediate is synthesized with a deuterated methyl group.
The key deuterated intermediate is 5-amino-2-(methyl-d3)benzenesulfonamide .
The following diagram outlines the synthetic workflow for this compound.
Solubility Profile of Pazopanib-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Pazopanib-d3 in various organic solvents. While specific quantitative data for the deuterated analog, this compound, is not extensively available in public literature, the solubility characteristics are expected to be nearly identical to those of Pazopanib. The structural difference, the substitution of three hydrogen atoms with deuterium, does not significantly alter the physicochemical properties that govern solubility. Therefore, this document leverages available data for Pazopanib as a reliable surrogate.
Core Data Presentation: Solubility of Pazopanib
The following table summarizes the quantitative solubility of Pazopanib in several common organic solvents. This data is crucial for the preparation of stock solutions and for various stages of drug development, including formulation and in vitro assays.
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~16.6[1] | Not Specified | A common solvent for creating concentrated stock solutions.[1][2] |
| Dimethylformamide (DMF) | ~16.6[1] | Not Specified | Similar to DMSO, used for preparing stock solutions.[1] |
| Methanol (B129727) | Soluble[3][4] | Room Temperature | Pazopanib hydrochloride is soluble and stable in methanol for at least 24 hours.[3] |
| Acetonitrile | Soluble[3][4] | Room Temperature | Considered a suitable solvent.[3] |
| Ethanol | Soluble | 15 - 55 | Solubility increases with temperature.[5] |
| n-Propanol | Soluble | 15 - 55 | Solubility increases with temperature.[5] |
| 2-Propanol (Isopropanol) | Soluble | 15 - 55 | Solubility increases with temperature.[5] |
| 1-Butanol | Highest among tested alcohols | 15 - 55 | Showed the largest solubility in a study comparing acetonitrile, ethanol, n-propanol, 2-propanol, and 1-butanol.[5] |
| Capmul MCM C8 NF | 36.8 | 25 | An oil used in formulation development. |
| Kolliphor RH 40 | 31.6 | 25 | A surfactant used in formulation development. |
| Transcutol HP | 50.3 | 25 | A co-surfactant used in formulation development. |
Note: The solubility of Pazopanib, a weakly basic compound, is highly pH-dependent in aqueous solutions.[2] While this guide focuses on organic solvents, it is a critical consideration when transitioning to aqueous buffers.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in pre-formulation studies. The following outlines a general experimental protocol based on the isothermal saturation method, a widely used technique.[5][6]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (or Pazopanib) powder
-
High-purity organic solvent of interest
-
Glass vials with tight-fitting caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume (e.g., 2 mL) of the selected organic solvent in a glass vial.[6] The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).[8]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample accurately with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Caption: Workflow for Solubility Determination by Isothermal Saturation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Pazopanib using Pazopanib-d3 as an Internal Standard by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Pazopanib (B1684535) is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and other key signaling pathways involved in tumor angiogenesis and proliferation.[3][4][5][6] Therapeutic drug monitoring of pazopanib is crucial to optimize treatment efficacy and minimize toxicity, as a clear exposure-response relationship has been established.[6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecule drugs like pazopanib due to its high sensitivity, specificity, and accuracy.[8] The use of a stable isotope-labeled internal standard, such as Pazopanib-d3, is highly recommended to ensure the reliability of the quantitative results. The internal standard, which has a similar chemical structure and physicochemical properties to the analyte, compensates for variations in sample preparation and instrument response, leading to improved precision and accuracy.
This document provides a detailed protocol for the quantification of pazopanib in plasma samples using this compound as an internal standard with an LC-MS/MS method. The provided methodologies are based on established and validated procedures.[2]
Signaling Pathway of Pazopanib
Caption: Pazopanib inhibits key tyrosine kinase receptors.
Materials and Reagents
-
Pazopanib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Standard and Internal Standard Stock Solution Preparation
-
Prepare a stock solution of Pazopanib at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or DMSO.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
From these stock solutions, prepare working solutions of Pazopanib for calibration standards and quality control (QC) samples by serial dilution in methanol or a mixture of methanol and water.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting pazopanib from plasma samples.[2]
-
Label polypropylene (B1209903) microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of each plasma sample (or blank plasma for the calibration curve) into the corresponding labeled tube.
-
Add 150 µL of the internal standard working solution (containing this compound in methanol) to each tube.
-
Vortex mix each tube for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Zorbax SB-C18, Waters XBridge C18) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mmol/L Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.25 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Elution | Isocratic or Gradient |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pazopanib Transition | m/z 438.15 → 357.14[9] |
| This compound Transition | m/z 442 → 361[2] |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[1][2] Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimal and consistent |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Data Analysis and Quantification
The concentration of pazopanib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of pazopanib in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow and Rationale
Caption: LC-MS/MS workflow for pazopanib quantification.
References
- 1. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Potential of Cmax f2 Factor Applied to Pilot Bioavailability/Bioequivalence Studies—A Case Study with Pazopanib Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. pnrjournal.com [pnrjournal.com]
Application Note: Quantification of Pazopanib in Human Plasma using Pazopanib-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Pazopanib, a potent tyrosine kinase inhibitor, in human plasma. The assay employs a simple protein precipitation extraction procedure and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, Pazopanib-d3, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in drug development.
Introduction
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily inhibits vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key drivers of angiogenesis and tumor growth.[3] Monitoring plasma concentrations of Pazopanib is crucial due to its significant inter-individual pharmacokinetic variability, which can impact both efficacy and toxicity.[1][2] This document provides a detailed protocol for the accurate quantification of Pazopanib in human plasma using LC-MS/MS with this compound as the internal standard (IS).
Experimental Protocols
Materials and Reagents
-
Pazopanib analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions Preparation
-
Pazopanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pazopanib in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pazopanib stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 25 µL of the this compound internal standard working solution.
-
Add 150 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Dilute the supernatant with 10 mmol/L ammonium hydroxide buffer as needed.[1][2]
-
Inject an aliquot of the final solution into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pazopanib Transition | m/z 438.1 → 357.2[4][5] |
| This compound Transition | m/z 441.1 → 360.2 (inferred) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Data Presentation
Calibration Curve
The method was validated over a linear concentration range. A representative calibration curve is presented below.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.012 |
| 10 | 0.025 |
| 50 | 0.128 |
| 100 | 0.255 |
| 500 | 1.28 |
| 1000 | 2.56 |
| 2500 | 6.40 |
| 5000 | 12.8 |
Note: The data presented are for illustrative purposes and may vary between instruments and laboratories.
Method Validation Parameters
The performance of the bioanalytical method is summarized in the following tables.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85-115 |
| Low | 15 | < 15 | < 15 | 85-115 |
| Medium | 750 | < 15 | < 15 | 85-115 |
| High | 4000 | < 15 | < 15 | 85-115 |
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | > 85 | 85-115 |
| High | 4000 | > 85 | 85-115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Pazopanib quantification.
Pazopanib Signaling Pathway
Caption: Pazopanib mechanism of action signaling pathway.
Conclusion
The described LC-MS/MS method for the quantification of Pazopanib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for optimizing Pazopanib therapy and advancing cancer research.
References
- 1. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Pazopanib-d3 for Pharmacokinetic Studies in Animal Models
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of pazopanib and lapatinib combination therapy in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Determination of pazopanib (GW-786034) in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry (LC/MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pazopanib Analysis using Pazopanib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib (B1684535) is an oral multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit), playing a crucial role in the inhibition of tumor growth and angiogenesis.[1] Accurate quantification of pazopanib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as pazopanib-d3, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the sample preparation of pazopanib for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as the internal standard. Three common sample preparation techniques are covered: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Signaling Pathway of Pazopanib
Pazopanib exerts its therapeutic effect by inhibiting the phosphorylation of key receptors involved in angiogenesis and tumor cell proliferation. This action blocks downstream signaling cascades, ultimately leading to a reduction in tumor growth and vascularization.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for pazopanib analysis using an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) | Method 3 (Liquid-Liquid Extraction) |
| Internal Standard | This compound (or ¹³C,²H₃-pazopanib)[1][2] | Not Specified | Vandetanib[3] |
| Linearity Range | 1000 - 100,000 ng/mL[4] | 0.5 - 100 µg/mL[5] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1000 ng/mL[4] | 0.5 µg/mL[5] | Not Specified |
| Recovery | >95% | 102.0 ± 3.9%[5] | ~50%[3] |
| Matrix Effect | Not Specified | 90.9% - 97.1%[5] | Not Specified |
| Precision (%RSD) | <15% | <5.0%[5] | Not Specified |
| Accuracy | Within ±15% | Within 12.0%[5] | Not Specified |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Pazopanib | 438.1 | 357.2 | [1] |
| Pazopanib | 438.15 | 357.14 | [6] |
| This compound (as ¹³C,²H₃-pazopanib) | 442 | 361 | [2] |
| Pazopanib-d6 | 444.2 | 363.2 | [1] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for enhanced sensitivity.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Mix 100 µL of plasma with the this compound internal standard.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute pazopanib and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols: The Role of Pazopanib-d3 in Elucidating Pazopanib Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated pazopanib (B1684535) (Pazopanib-d3) in metabolic studies. The inclusion of detailed experimental protocols and data presentation aims to facilitate the accurate and robust investigation of pazopanib's metabolic fate, a critical aspect of its clinical pharmacology and drug development.
Introduction to Pazopanib Metabolism and the Role of Isotope-Labeled Internal Standards
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][2] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The metabolism of pazopanib is complex and primarily occurs in the liver, mediated mainly by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor, and minor roles for CYP1A2 and CYP2C8.[1][3][4] Understanding the metabolic pathways of pazopanib is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and identifying potential safety liabilities.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools in modern analytical research, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification.[5][6] The use of a deuterated standard, which has similar physicochemical properties to the analyte but a distinct mass, allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and instrument fluctuations.[5][7] This ensures the high accuracy and precision required for pharmacokinetic and metabolism studies.[6]
Key Applications of this compound in Metabolism Studies
-
Accurate Quantification in Biological Matrices: this compound serves as an ideal internal standard for the quantification of pazopanib in complex biological matrices like plasma, urine, and feces using LC-MS/MS.[8][9]
-
Metabolite Identification and Profiling: While not directly used for tracing, the accurate quantification of the parent drug with this compound is fundamental to understanding the rate and extent of metabolite formation.
-
Pharmacokinetic (PK) Studies: Reliable quantification using this compound is essential for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[10]
-
Drug-Drug Interaction (DDI) Studies: By enabling precise measurement of pazopanib levels, this compound aids in evaluating the impact of co-administered drugs on its metabolism.[11]
Metabolic Pathways of Pazopanib
Pazopanib undergoes several metabolic transformations in the body. The primary routes of metabolism include oxidation and demethylation, followed by conjugation reactions.[3][12]
Diagram of Pazopanib Metabolism
Caption: Major metabolic pathways of Pazopanib.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis of pazopanib and its metabolites.
Table 1: LC-MS/MS Parameters for Pazopanib Quantification
| Parameter | Pazopanib | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 438.1 | 441.1 | [8] |
| Product Ion (m/z) | 357.1 | 360.1 | [8] |
| Polarity | Positive | Positive | [8] |
Note: Specific mass transitions may vary slightly depending on the instrument and adduct ion formed.
Table 2: Reported Pharmacokinetic Parameters of Pazopanib
| Parameter | Value | Unit | Conditions | Reference |
| Bioavailability | 14 - 39 | % | 800 mg oral tablet | [13] |
| Tmax (Time to peak concentration) | 2 - 8 | hours | Single oral dose | [14] |
| Protein Binding | >99.5 | % | In plasma | [1] |
| Elimination Half-life | 30.9 ± 4 | hours | Average | [1] |
| Primary Route of Excretion | Feces | - | >80% of administered dose | [3][13] |
Experimental Protocols
Protocol 1: Quantification of Pazopanib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a general procedure for the quantitative analysis of pazopanib in human plasma, adapted from validated methods.[8][15]
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Pazopanib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of pazopanib and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of pazopanib.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC) in a microcentrifuge tube, add a fixed amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18)[15]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A suitable gradient to separate pazopanib from endogenous plasma components.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pazopanib: As specified in Table 1
-
This compound: As specified in Table 1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of pazopanib to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of pazopanib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Pazopanib using Human Liver Microsomes
This protocol outlines a general procedure to investigate the in vitro metabolism of pazopanib and identify the major CYP enzymes involved.
Materials:
-
Pazopanib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (cold)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, furafylline (B147604) for CYP1A2)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., final concentration of 0.5 mg/mL protein), and pazopanib (e.g., final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).
-
For enzyme kinetic studies, use varying concentrations of pazopanib and multiple time points.
-
For reaction phenotyping, include incubations with specific CYP inhibitors.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent drug (pazopanib) and the formation of metabolites.
-
Metabolite identification can be performed using full-scan and product-ion scan modes on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the rate of pazopanib depletion.
-
Compare the rate of metabolism in the presence and absence of specific CYP inhibitors to determine the contribution of each enzyme.
-
Conclusion
This compound is a critical tool for the accurate and reliable study of pazopanib metabolism. Its use as an internal standard in LC-MS/MS assays enables robust quantification in biological matrices, which is fundamental for pharmacokinetic assessments, drug-drug interaction studies, and a comprehensive understanding of the drug's disposition. The protocols and data presented here provide a framework for researchers to design and execute rigorous studies on pazopanib metabolism, ultimately contributing to the safer and more effective use of this important anti-cancer agent.
References
- 1. Pazopanib - Wikipedia [en.wikipedia.org]
- 2. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Prediction for optimal dosage of pazopanib under various clinical situations using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability, metabolism and disposition of oral pazopanib in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. payeshdarou.ir [payeshdarou.ir]
Application of Pazopanib-d3 in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib (B1684535) is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. As with many targeted therapies, understanding its potential for drug-drug interactions (DDI) is crucial for safe and effective use. Pazopanib is primarily metabolized by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP1A2 and CYP2C8, making it susceptible to interactions with inhibitors and inducers of these enzymes.[1][2] Furthermore, pazopanib itself has been shown to be a weak inhibitor of CYP3A4 and CYP2D6.[3]
This document provides detailed application notes and protocols for the use of Pazopanib-d3, a stable isotope-labeled derivative of pazopanib, in the context of DDI studies. The primary application of this compound is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of pazopanib in biological matrices.[4][5] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[6][7]
Data Presentation
In Vitro Cytochrome P450 Inhibition
The inhibitory potential of pazopanib on major CYP450 enzymes is a key component of in vitro DDI assessment. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency as an inhibitor.
| CYP Isoform | Probe Substrate | Pazopanib IC50 (μM) | Inhibition Potential |
| CYP3A4 | Midazolam | > 50 | Weak |
| CYP2D6 | Dextromethorphan (B48470) | > 50 | Weak |
| CYP2C9 | Diclofenac | > 50 | Negligible |
| CYP2C19 | S-mephenytoin | > 50 | Negligible |
| CYP1A2 | Phenacetin | > 50 | Negligible |
Note: The specific IC50 values can vary depending on the experimental conditions. The data presented here is a representative summary from non-clinical studies.
In Vivo Pharmacokinetic Drug-Drug Interactions
Clinical DDI studies are essential to understand the real-world impact of co-administered drugs on pazopanib's pharmacokinetics.
| Co-administered Drug | Mechanism of Interaction | Effect on Pazopanib Pharmacokinetics | Recommendation |
| Ketoconazole (B1673606) (400 mg once daily) | Strong CYP3A4 inhibitor | ↑ AUC by 1.66-fold, ↑ Cmax by 1.45-fold[8] | Reduce pazopanib dose to 400 mg once daily.[1] |
| Esomeprazole (40 mg once daily) | Proton Pump Inhibitor (increases gastric pH, reducing pazopanib solubility) | ↓ AUC by 40%, ↓ Cmax by 42%[8] | Avoid concomitant use. If necessary, use short-acting antacids, separating doses by several hours.[1] |
| Rifampin | Strong CYP3A4 inducer | ↓ Pazopanib concentrations | Avoid concomitant use.[1] |
| Paclitaxel | CYP3A4 and CYP2C8 substrate | ↑ Paclitaxel AUC by approximately 40%[2] | Monitor for paclitaxel-related toxicities. |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50 values of pazopanib for major CYP450 enzymes.
Materials:
-
Pazopanib
-
Human Liver Microsomes (HLMs)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
This compound (for use as an internal standard in the analytical phase)
-
Acetonitrile
-
Control inhibitors for each CYP isoform
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of pazopanib and control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates and the NADPH regenerating system in incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in methanol (B129727) to be used as the internal standard in the analytical sample preparation.
-
-
Incubation:
-
In a 96-well plate, add HLMs, incubation buffer, and varying concentrations of pazopanib (or control inhibitor).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the enzyme and substrate).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard (this compound for the quantification of the probe substrate's metabolite, or a specific IS for the metabolite).
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
The use of this compound as an internal standard for pazopanib quantification in related assays ensures accuracy. For metabolite quantification, a stable isotope-labeled metabolite is ideal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each pazopanib concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the pazopanib concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Pharmacokinetic DDI Study in Human Subjects
Objective: To evaluate the effect of a co-administered drug (e.g., a strong CYP3A4 inhibitor like ketoconazole) on the pharmacokinetics of pazopanib.
Study Design:
-
An open-label, two-period, fixed-sequence study in healthy volunteers or cancer patients.
-
Period 1: Administer a single oral dose of pazopanib (e.g., 800 mg) and collect serial blood samples over a specified time course (e.g., up to 72 hours).
-
Washout Period: A sufficient time to ensure complete elimination of pazopanib.
-
Period 2: Administer the interacting drug (e.g., ketoconazole 400 mg daily) for a duration sufficient to achieve maximal inhibition of CYP3A4. On the last day of inhibitor administration, co-administer a single oral dose of pazopanib (e.g., 400 mg). Collect serial blood samples.
Methodology:
-
Blood Sampling:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-pazopanib dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples.
-
To a small aliquot of plasma (e.g., 100 µL), add a protein precipitation solvent (e.g., methanol or acetonitrile) containing a known concentration of this compound as the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an LC-MS/MS system.
-
Use a suitable chromatographic column (e.g., C18) to separate pazopanib from other plasma components.
-
Detect and quantify pazopanib and this compound using multiple reaction monitoring (MRM) in positive ion mode. The mass transition for pazopanib is typically m/z 438 -> 357, and for a deuterated standard like this compound, it would be m/z 441 -> 360 (assuming three deuterium (B1214612) atoms).[5]
-
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters for pazopanib, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), for both periods (pazopanib alone and pazopanib with the interacting drug).
-
Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the drug interaction.
-
Mandatory Visualization
References
- 1. drugs.com [drugs.com]
- 2. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the drug interaction potential of pazopanib, an oral vascular endothelial growth factor receptor tyrosine kinase inhibitor, using a modified Cooperstown 5+1 cocktail in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Tumoral Pharmacokinetics of Pazopanib in Combination with Radiotherapy in Patients with Non-Metastatic Soft-Tissue Sarcoma [mdpi.com]
- 5. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Quantification of Pazopanib and Pazopanib-d4
These application notes provide a detailed protocol for the quantitative analysis of Pazopanib (B1684535) and its stable isotope-labeled internal standard, Pazopanib-d4, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.
Introduction
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Therapeutic drug monitoring of Pazopanib is crucial to optimize dosage and minimize toxicity. This document outlines a robust and sensitive LC-MS/MS method for the quantification of Pazopanib in plasma, employing a stable isotope-labeled internal standard (Pazopanib-d4) to ensure accuracy and precision.
LC-MS/MS Instrumentation and Parameters
The following tables summarize the key parameters for the LC-MS/MS system. These settings can be adapted for different instrument models, but optimization is recommended.
Table 1: Mass Spectrometry Parameters for Pazopanib and Pazopanib-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Pazopanib | 438.2 | 357.2 | 39 | 53 |
| Pazopanib-d4 | 442.2 | 361.2 | 39 | 53 |
Note: The internal standard mentioned in a key reference is a C,H3-labeled Pazopanib, which corresponds to a +4 Da mass shift (Pazopanib-d4). The transition for this internal standard is m/z 442 → m/z 361[2]. The collision and declustering potentials are based on established methods for Pazopanib and should be optimized for the specific instrument in use[3].
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient can be optimized to ensure proper separation from matrix components. |
Experimental Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Pazopanib and Pazopanib-d4 in a suitable organic solvent such as DMSO or methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Pazopanib stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a separate working solution for the internal standard (Pazopanib-d4).
-
Spiking: Spike blank plasma with the calibration standard working solutions to create a calibration curve. Similarly, prepare QC samples at low, medium, and high concentrations.
3.2. Sample Preparation from Plasma
This protocol utilizes protein precipitation, a common and effective method for cleaning up plasma samples[2][4].
-
Aliquoting: Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the Pazopanib-d4 internal standard working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Data Analysis
The quantification of Pazopanib is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Pazopanib in the unknown samples is then determined from this calibration curve.
Visualized Workflow
The following diagram illustrates the experimental workflow for the quantification of Pazopanib using LC-MS/MS.
Caption: Workflow for Pazopanib quantification by LC-MS/MS.
Signaling Pathway and Mechanism of Action
Pazopanib functions by inhibiting multiple tyrosine kinases involved in angiogenesis and tumor growth. The diagram below illustrates its primary targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS coupled with equilibrium dialysis method for quantification of free drug concentration of pazopanib in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
Troubleshooting & Optimization
Technical Support Center: Pazopanib-d3 Analysis in Mass Spectrometry
Welcome to the technical support center for Pazopanib-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Pazopanib using its deuterated internal standard, this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Pazopanib. It is chemically identical to Pazopanib but has three deuterium (B1214612) atoms, making it heavier. In LC-MS/MS analysis, this compound is added to samples at a known concentration before sample preparation. Because it behaves almost identically to the analyte (Pazopanib) during extraction, chromatography, and ionization, it helps to correct for variations in sample processing and matrix effects.[1] The use of a stable isotope-labeled internal standard is considered essential for accurate and precise quantification, as it can correct for inter-individual variability in the recovery of the analyte from patient plasma samples.[1]
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored in a refrigerator at 2-8°C for long-term stability. Always refer to the manufacturer's instructions for specific storage and handling guidelines to ensure the integrity of the standard.
Q3: What are the common MRM transitions for Pazopanib and this compound?
A3: In positive ion mode, a common multiple reaction monitoring (MRM) transition for Pazopanib is m/z 438 → m/z 357. For this compound, the corresponding transition is m/z 441 → m/z 360. These transitions should be optimized on your specific mass spectrometer for maximum sensitivity.
Troubleshooting Guide: Low this compound Signal Intensity
A weak or inconsistent signal from the this compound internal standard can compromise the accuracy and reliability of your quantitative results. The following guide provides a systematic approach to troubleshooting low signal intensity.
Step 1: Verify the Integrity of the this compound Standard
The first step in troubleshooting is to ensure that the internal standard itself is not the source of the problem.
Question: How can I check if my this compound standard is degraded or prepared incorrectly?
Answer:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound from the original neat material.
-
Direct Infusion: Infuse the freshly prepared solution directly into the mass spectrometer. This will bypass the LC system and sample preparation steps, allowing you to assess the inherent response of the standard.
-
Confirm Mass and Response: Verify that you observe the correct precursor ion for this compound (m/z 441) and that the signal intensity is adequate. If the signal is still low, the standard may have degraded, and a new vial should be obtained.
Step 2: Evaluate the Sample Preparation Procedure
Inefficient extraction of this compound from the sample matrix can lead to a significant loss of signal.
Question: My this compound signal is low after sample extraction. What should I investigate?
Answer:
Review and optimize your sample preparation method. Protein precipitation is a common and effective method for plasma samples.
Experimental Protocol: Protein Precipitation
-
Sample Aliquot: To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Precipitating Agent: Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
If you continue to experience low recovery, consider alternative extraction methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract and reduce matrix effects.
Step 3: Optimize Liquid Chromatography Conditions
Poor chromatographic peak shape and retention can lead to a reduced signal-to-noise ratio.
Question: What are the key chromatographic parameters to optimize for better this compound signal?
Answer:
Optimizing the mobile phase composition and gradient can significantly improve peak shape and signal intensity.
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., Zorbax SB-C18) | Provides good retention and separation for Pazopanib.[2] |
| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water | Acidic modifier to promote protonation and improve ionization efficiency in positive ESI mode.[2] |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min (for a standard 2.1 mm ID column) | Adjust based on column dimensions to ensure optimal chromatographic efficiency.[2] |
| Gradient | Optimize the gradient to ensure this compound elutes as a sharp, symmetrical peak, well-separated from matrix interferences. |
Step 4: Assess and Mitigate Matrix Effects
Matrix effects, particularly ion suppression, are a common cause of low signal intensity in LC-MS/MS.
Question: How can I determine if ion suppression is affecting my this compound signal and how can I reduce it?
Answer:
Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.
Troubleshooting Workflow for Ion Suppression
References
Technical Support Center: Optimizing Pazopanib-d3 as an Internal Standard
Welcome to the technical support center for the optimization of Pazopanib-d3 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound the preferred choice for LC-MS/MS analysis of Pazopanib?
A1: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it shares a very close chemical and physical similarity with the analyte, Pazopanib.[1] This structural likeness ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the MS source. Consequently, it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision in the quantification of Pazopanib.
Q2: What is a typical concentration range for this compound as an internal standard?
A2: The optimal concentration of an internal standard is method-dependent and should be determined during method development. However, a common approach is to use a concentration that is in the mid-range of the calibration curve of the analyte. For Pazopanib analysis, a concentration of the internal standard is often chosen to provide a stable and reproducible signal without saturating the detector. Based on literature, when Pazopanib is quantified in plasma, a suitable concentration for the internal standard is often in the range of nanograms per milliliter (ng/mL). For instance, in one method, a working concentration of 10 ng/mL for the internal standard was used.[2]
Q3: How do I prepare the stock and working solutions for this compound?
A3: Stock solutions of this compound are typically prepared in an organic solvent in which it is readily soluble, such as methanol (B129727) or acetonitrile (B52724). It is crucial to ensure the purity and accurate concentration of the stock solution. Working solutions are then prepared by diluting the stock solution with an appropriate solvent, often the same as the mobile phase or a component of it, to the desired final concentration for spiking into samples and calibration standards. For example, a stock solution can be prepared by dissolving the standard in acetonitrile to achieve a concentration of 10 ng/mL, which can then be used to prepare working solutions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard (IS) Peak Area | 1. Inconsistent sample preparation. 2. Pipetting errors during IS addition. 3. Instability of the IS in the sample matrix or storage conditions. | 1. Ensure consistent and reproducible sample preparation steps for all samples. 2. Use calibrated pipettes and verify the accuracy of the volume of IS added. 3. Evaluate the stability of this compound under the experimental conditions (e.g., benchtop, freeze-thaw cycles).[3] |
| Poor Signal-to-Noise (S/N) Ratio for the IS | 1. IS concentration is too low. 2. Ion suppression from the sample matrix. | 1. Increase the concentration of the IS working solution. 2. Optimize the sample clean-up procedure to remove interfering matrix components. 3. Adjust chromatographic conditions to separate the IS from co-eluting matrix components. |
| Detector Saturation from the IS Signal | 1. IS concentration is too high. | 1. Dilute the IS working solution to a lower concentration. 2. The goal is to have an IS peak area that is substantial but well within the linear dynamic range of the detector. |
| IS Peak Shape is Poor (e.g., fronting, tailing) | 1. Incompatible solvent for the IS working solution. 2. Issues with the chromatographic column. | 1. Ensure the solvent used for the IS working solution is compatible with the mobile phase. 2. Check the column's performance and consider replacing it if it has degraded. |
Experimental Protocols
Sample Preparation using Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Pazopanib and its internal standard from plasma samples.[1][3]
-
To a 0.4 mL aliquot of plasma sample, add a specific volume (e.g., 20 µL) of the this compound internal standard working solution (e.g., 10 ng/mL).[2]
-
Vortex the sample for approximately 30 seconds to ensure thorough mixing.
-
Add a precipitating agent, such as 4 mL of methanol, to the sample.[2]
-
Vortex the mixture vigorously for about 3 minutes using a multi-pulse vortexer to facilitate protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters used for the analysis of Pazopanib with a stable isotope-labeled internal standard.
| Parameter | Example Condition 1 | Example Condition 2 |
| LC Column | Water X Bridge C18 (2.1 x 100 mm)[3] | C18 column[1] |
| Mobile Phase | Acetonitrile and 0.2% formic acid in 2mM Ammonium (B1175870) formate (B1220265) (70:30 v/v)[3] | Methanol and 10 mmol/L ammonium hydroxide (B78521) buffer[1] |
| Flow Rate | 0.250 mL/min[3] | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Ionization Mode | Multiple Reaction Monitoring (MRM), Positive Mode[3] | Positive Ion Mode[1] |
| MS/MS Transition (Pazopanib) | m/z 438.15 → 357.14[3] | m/z 438 → m/z 357[1] |
| MS/MS Transition (this compound) | Not Specified | m/z 442 → m/z 361[1] |
Visualizations
Caption: Workflow for Pazopanib quantification.
Caption: Logic for IS concentration optimization.
References
Reducing ion suppression for Pazopanib analysis with Pazopanib-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of Pazopanib (B1684535) using its deuterated internal standard, Pazopanib-d3, by LC-MS/MS.
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of Pazopanib that may be related to ion suppression.
Question 1: My Pazopanib signal is significantly lower in plasma samples compared to neat solutions, even when using this compound. What is the likely cause and how can I fix it?
Answer:
This issue suggests that the deuterated internal standard is not fully compensating for the matrix effects, a phenomenon that can arise from several factors:
-
Chromatographic Separation of Analyte and Internal Standard: Even a minor difference in retention time between Pazopanib and this compound can expose them to varying matrix components, leading to differential ion suppression.[1] This is sometimes referred to as an "isotope effect," where the deuterium-labeled compound may elute slightly earlier.
-
High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[1]
-
Suboptimal Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression or detector saturation.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Pazopanib and this compound. They should co-elute perfectly. If there is a slight separation, you may need to optimize your chromatographic method (e.g., adjust the gradient, mobile phase composition, or column chemistry).
-
Perform a Post-Column Infusion Experiment: This experiment will help identify the regions in your chromatogram where ion suppression is most severe.[1][2] You can then adjust your chromatography to move the elution of Pazopanib and this compound away from these suppressive zones.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and common method, but it may not remove all interfering substances like phospholipids.[3][4]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT. A study on Pazopanib used ethyl acetate (B1210297) for extraction.[5]
-
Solid-Phase Extraction (SPE): Often provides the cleanest samples by selectively isolating the analyte.[4][6]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, though this may impact the limit of quantification.[1][7]
Question 2: I am observing poor peak shape and inconsistent retention times for Pazopanib. Could this be related to ion suppression?
Answer:
Yes, poor peak shape and retention time variability can be indicators of matrix effects and ion suppression.[3] These issues can be caused by the interaction of the analyte with co-eluting matrix components or contamination of the LC-MS system.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Enhancing the separation of Pazopanib from co-eluting matrix components is crucial.[1] Consider using a column with a different selectivity or adjusting the mobile phase gradient.
-
Check for System Contamination: Endogenous materials from the sample matrix can contaminate the LC-MS system, leading to peak shape issues.[3] Implement a robust column washing step in your LC method.
-
Evaluate Sample Preparation: Inadequate sample cleanup can lead to the injection of interfering substances. Re-evaluate your sample preparation method to ensure it is effectively removing matrix components.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest (Pazopanib) is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[7][8] This leads to a decreased detector response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[7]
Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?
A2: A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. It is assumed to co-elute with the analyte and experience the same degree of ion suppression.[9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices like plasma include salts, proteins, peptides, and phospholipids.[3] These endogenous materials can interfere with the ionization process in the mass spectrometer's ion source.[3]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression compared to atmospheric pressure chemical ionization (APCI), especially when analyzing complex matrices.[4] This is because ESI is more sensitive to changes in the properties of the sprayed droplets caused by co-eluting compounds.[4]
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions of a chromatogram where ion suppression occurs.
-
Objective: To identify the retention times at which co-eluting matrix components suppress the analyte signal.
-
Procedure:
-
Prepare a solution of Pazopanib in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.[1]
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Pazopanib assay.[1]
-
Using a syringe pump and a tee-union, continuously infuse the Pazopanib solution into the LC flow path between the analytical column and the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).[1] This will generate a stable baseline signal for Pazopanib.
-
Inject a blank matrix sample (e.g., extracted blank plasma).
-
Monitor the Pazopanib signal. Any significant drop in the baseline signal indicates a region of ion suppression.
-
2. Sample Preparation of Pazopanib from Human Plasma using Protein Precipitation
This is a common and straightforward method for sample preparation.
-
Objective: To remove proteins from plasma samples before LC-MS/MS analysis.
-
Procedure:
-
To a 100 µL aliquot of plasma sample, add the internal standard solution (this compound).
-
Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume. A published method for Pazopanib uses methanol.[10]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Sample Preparation | Internal Standard | Reference |
| Linearity Range | 3.9 - 1000 ng/mL | Mouse Plasma & Brain Tissue | Liquid-Liquid Extraction | Vandetanib | [5] |
| Linearity Range | 20 - 10,000 ng/mL | Not specified | Liquid-Liquid Extraction | Not specified | [5] |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | Mouse Plasma & Brain Tissue | Liquid-Liquid Extraction | Vandetanib | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Human Plasma | Solid-Phase Extraction | Not specified | [6] |
| Recovery | 73 - 90% (for similar analytes) | Not specified | Liquid-Liquid Extraction | Not specified | [5] |
| Recovery | ~50% (for Pazopanib) | Not specified | Liquid-Liquid Extraction | Not specified | [5] |
| Recovery | 66.9 ± 2.1% | Human Plasma | Solid-Phase Extraction | Not specified | [6] |
| Matrix Effect | 44.4% - 60.4% | Human Plasma | Solid-Phase Extraction | Not specified | [6] |
Visualizations
Caption: Troubleshooting workflow for low Pazopanib signal.
Caption: General workflow for Pazopanib analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive quantification of free pazopanib using ultra-high performance liquid chromatography coupled to tandem mass spectrometry and assessment of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pazopanib-d3 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pazopanib-d3 in processed biological samples. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Question: Why is the this compound internal standard signal low or absent in my LC-MS/MS analysis?
Answer: A low or absent signal for this compound can be attributed to several factors, ranging from improper storage to degradation during sample processing.
Possible Causes and Solutions:
-
Improper Storage and Handling: this compound, like many deuterated standards, should be stored under specific conditions to prevent degradation. Long-term storage should be at refrigerator temperatures (2-8°C).[1] Exposure to light and repeated freeze-thaw cycles should be minimized. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
-
Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to a lower than expected concentration of the internal standard in your samples. Ensure that all pipettes are properly calibrated and that dilution schemes are followed meticulously.
-
Degradation in Processed Sample: Pazopanib (B1684535) has been shown to be susceptible to photolytic degradation.[2][3][4] If processed samples are left exposed to light for extended periods, this could lead to degradation of this compound. It is advisable to use amber vials or protect samples from light.
-
Suboptimal LC-MS/MS Conditions: The mass spectrometer parameters may not be optimized for this compound. Verify the precursor and product ion transitions (m/z 442 → m/z 361) and ensure that the collision energy and other source parameters are appropriate.[5]
Question: I am observing high variability in the this compound signal across my sample batch. What could be the cause?
Answer: High variability in the internal standard signal can compromise the accuracy and precision of your analytical method.
Possible Causes and Solutions:
-
Inconsistent Sample Processing: Variations in extraction efficiency can lead to inconsistent recovery of the internal standard. Ensure that the protein precipitation or liquid-liquid extraction steps are performed uniformly across all samples. Factors such as vortexing time, centrifugation speed and time, and solvent volumes should be tightly controlled.
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement of the this compound signal.[6] While a stable isotope-labeled internal standard is designed to compensate for matrix effects, significant inter-sample differences can still lead to variability.[7] Consider further sample cleanup steps or chromatographic optimization to minimize matrix effects.
-
Autosampler Stability: If the processed samples remain in the autosampler for an extended period, degradation of this compound may occur. It is crucial to have demonstrated autosampler stability for the expected run time and conditions.
Question: The retention time of my this compound peak is shifting. Why is this happening?
Answer: Retention time shifts can be indicative of several issues with the chromatographic system or the stability of the analyte.
Possible Causes and Solutions:
-
Chromatographic Column Issues: The analytical column may be degrading or experiencing a blockage. Ensure the column is properly equilibrated and washed between runs. If the problem persists, consider replacing the column.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, pH, or flow rate can lead to retention time shifts. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.
-
Isotope Effect: While generally minimal, deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[7][8] This is a known phenomenon and should be consistent across all samples. However, if the shift is erratic, it is likely due to other factors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For long-term storage, this compound should be stored at 2-8°C.[1] Stock solutions should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and stored in tightly sealed containers at -20°C or below. Working solutions, which are typically at a lower concentration, should be prepared fresh daily from the stock solution.
Q2: How should I assess the stability of this compound in my processed biological samples?
A2: The stability of this compound should be evaluated as part of the bioanalytical method validation. This includes the following assessments:
-
Bench-Top Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample processing time.
-
Freeze-Thaw Stability: Assesses the stability of the analyte after multiple cycles of freezing and thawing.
-
Long-Term Stability: Determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the analyte in the processed sample extract under the conditions of the autosampler.
Q3: Is this compound susceptible to degradation?
A3: Pazopanib has been shown to be stable under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[3] However, it is prone to degradation under photolytic conditions.[2][3][4] Therefore, it is crucial to protect samples containing pazopanib and this compound from light.
Q4: Can I use a structural analog instead of this compound as an internal standard?
A4: While structural analogs can be used, stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative bioanalysis by LC-MS/MS.[9] This is because their physicochemical properties are nearly identical to the analyte, allowing for more accurate correction of variability during sample preparation and analysis.[7][10]
Data Presentation
Illustrative Stability Data for Pazopanib in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Mean Recovery (%) | % CV |
| Bench-Top | Room Temperature | 6 hours | 50 | 100.2 | 2.1 |
| 500 | 101.3 | 1.8 | |||
| 800 | 100.1 | 2.5 | |||
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 50 | 98.9 | 3.2 |
| 500 | 99.5 | 2.7 | |||
| 800 | 100.8 | 2.1 | |||
| Long-Term | -30°C | 105 days | 50 | 99.2 | 4.5 |
| 500 | 101.8 | 3.9 | |||
| 800 | 94.6 | 5.3 | |||
| Post-Preparative | 4°C (Autosampler) | 24 hours | 50 | 99.7 | 2.8 |
| 500 | 100.5 | 2.4 | |||
| 800 | 99.9 | 3.1 |
This table is for illustrative purposes and is based on representative stability data for pazopanib. Actual results for this compound may vary.
Experimental Protocols
Protocol for Bench-Top Stability Assessment
-
Prepare replicate quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
-
Store these QC samples at room temperature for a duration that mimics the expected sample processing time (e.g., 4, 6, or 24 hours).
-
At the end of the storage period, process the samples alongside a freshly prepared set of calibration standards and control QC samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the mean concentration and accuracy of the stored QC samples and compare them to the nominal concentrations.
Protocol for Freeze-Thaw Stability Assessment
-
Prepare replicate QC samples at low, medium, and high concentrations.
-
Freeze the samples at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples as described in the bench-top stability protocol.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Identification and assessment of novel degradants in pazopanib hydrochloride using stability-indicating RP-HPLC method - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
Optimizing chromatographic separation of Pazopanib from its metabolites and Pazopanib-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Pazopanib (B1684535) from its metabolites and its deuterated internal standard, Pazopanib-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Pazopanib and its related compounds.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC/UPLC system. | 1. Wash the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure Pazopanib and its metabolites are in a single ionic form. The use of buffers like ammonium (B1175870) acetate (B1210297) or formic acid can help.[1][2][3] 3. Reduce the injection volume or dilute the sample. 4. Check and minimize the length and diameter of tubing, and ensure all fittings are secure. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Ensure proper mixing and degassing of the mobile phase.[4][5] 2. Use a column oven to maintain a consistent temperature.[2][6] 3. Check the pump for leaks and ensure it is delivering a constant flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. |
| Poor Resolution Between Pazopanib and Metabolites | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Modify the mobile phase gradient or isocratic composition. Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact resolution.[7][8] 2. Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., ≤5 µm).[1][7] 3. Reduce the flow rate to allow for better separation.[4] |
| Low Signal Intensity or Sensitivity | 1. Suboptimal mass spectrometry (MS) parameters. 2. Sample degradation. 3. Matrix effects (ion suppression or enhancement). 4. Inefficient sample extraction. | 1. Optimize MS parameters such as capillary voltage, cone voltage, and desolvation temperature.[2] 2. Ensure proper sample storage and handling to prevent degradation.[9] 3. Modify the sample preparation method (e.g., use liquid-liquid extraction instead of protein precipitation) or dilute the sample to minimize matrix effects.[3] 4. Evaluate and optimize the extraction recovery.[3][9] |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or solvents. 2. Leaks in the system. 3. Contaminated guard column or analytical column. 4. Detector issues. | 1. Use high-purity solvents (HPLC or MS grade) and filter the mobile phase.[8] 2. Inspect the system for any leaks. 3. Replace the guard column and wash the analytical column. 4. Clean the detector source or consult the instrument manual for troubleshooting. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting method for the separation of Pazopanib and its metabolites?
A1: A good starting point is a reverse-phase HPLC or UPLC method using a C18 column.[1][2][7] A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., 0.1-0.2% formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol) is often effective.[1][2][6][10]
Q2: How should I prepare plasma samples for Pazopanib analysis?
A2: Protein precipitation is a common and straightforward method.[6] This typically involves adding a precipitating agent like acetonitrile or methanol (B129727) to the plasma sample, vortexing, and then centrifuging to pellet the proteins.[1][2][6][11] The resulting supernatant can then be injected into the LC-MS/MS system. For cleaner samples and to minimize matrix effects, liquid-liquid extraction can also be used.[3]
Q3: What are the main metabolites of Pazopanib I should be looking for?
A3: Pazopanib is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[6][12] The main metabolic pathways include hydroxylation and N-demethylation.[6] While standards for all metabolites may not be commercially available, they can be generated in vitro using human liver microsomes for method development and identification.[9]
Q4: What internal standard (IS) is recommended for the quantification of Pazopanib?
A4: A stable isotopically labeled version of Pazopanib, such as this compound, is the ideal internal standard.[10][11] If a stable isotope-labeled standard is unavailable, a structurally similar compound like erlotinib (B232) or gefitinib (B1684475) can be used.[2][3]
Q5: How can I improve the resolution between Pazopanib and its closely eluting metabolites?
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.
-
Adjust the pH of the aqueous mobile phase: This can change the ionization state of the analytes and improve separation.[13]
-
Use a different column: A column with a different stationary phase chemistry or a longer column with a smaller particle size can provide better resolution.
Experimental Protocols & Data
Table 1: Example Chromatographic Conditions for Pazopanib Separation
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Column | Zorbax SB-C18[2] | Agilent 5 HC-C18 (250 x 4.6 mm, 5 µm)[1] | C18 column[10] |
| Mobile Phase A | 0.2% Formic acid in water[2] | 0.1% Formic acid in water[1] | 10 mmol/L Ammonium hydroxide (B78521) in water[10] |
| Mobile Phase B | Methanol[2] | Acetonitrile[1] | Methanol[10] |
| Gradient/Isocratic | Gradient[6] | Isocratic (20:80 v/v, A:B)[1] | Isocratic[10][11] |
| Flow Rate | 0.4 mL/min[2] | 1.0 mL/min[1] | Not Specified |
| Column Temperature | 40°C[2] | Ambient[8] | Not Specified |
| Injection Volume | 20 µL[2] | Not Specified | Not Specified |
| Detection | MS/MS (Positive ESI)[2] | UV at 270 nm[1] | MS/MS (Positive ESI)[10] |
Table 2: Mass Spectrometry Parameters for Pazopanib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazopanib | 438[10] | 357[10] |
| This compound (IS) | 442[10] | 361[10] |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Detailed Experimental Protocol: Sample Preparation using Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
For improved sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[6]
Visualizations
Caption: Experimental workflow for Pazopanib analysis.
Caption: Troubleshooting decision workflow.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phmethods.net [phmethods.net]
- 9. Simultaneous monitoring of pazopanib and its metabolites by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
Dealing with Pazopanib-d3 degradation during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pazopanib-d3. The following information is designed to help you address potential degradation issues during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pazopanib (B1684535)?
A1: Based on forced degradation studies, Pazopanib is most susceptible to degradation under photolytic and oxidative conditions.[1][2] It shows relative stability under thermal, acidic, and alkaline stress.[1][3][4]
Q2: I am using this compound as an internal standard. Can I assume its stability is identical to Pazopanib?
A2: While the core chemical structure is the same, deuterated standards can sometimes exhibit different behaviors. It is crucial to verify that the deuterium (B1214612) labels on your this compound are stable under your specific sample processing and analytical conditions. Key considerations include the position of the deuterium labels and the potential for back-exchange with protons from the solvent, especially under acidic or basic conditions.
Q3: My this compound internal standard signal is variable or decreasing during my sample run. What are the possible causes?
A3: Variability in the internal standard signal is a common issue in LC-MS analysis and can be caused by several factors:
-
Inconsistent Sample Preparation: Ensure uniform extraction recovery and consistent addition of the internal standard to all samples.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.
-
Instrument Contamination: Buildup of contaminants in the LC-MS system can lead to a gradual decrease in signal.
-
Degradation: The internal standard may be degrading in the processed samples while waiting for analysis.
-
Instability of the Deuterium Label: Under certain conditions, the deuterium atoms may exchange with protons, leading to a loss of the deuterated signal and a potential increase in the signal of the unlabeled analyte.
Q4: I am observing a chromatographic separation between Pazopanib and this compound. Is this normal and how can I address it?
A4: A slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the kinetic isotope effect. While often minimal, this can be problematic if it leads to differential matrix effects. To address this, you can try to optimize your chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to minimize the separation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound degradation and analysis.
Issue 1: Unexpected Degradation of this compound
-
Symptom: Appearance of unexpected peaks in the chromatogram of your internal standard, or a significant decrease in the this compound peak area in quality control samples.
-
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Internal Standards for Pazopanib Quantification in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of Pazopanib (B1684535) is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of various internal standards used in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) assays for Pazopanib, with supporting data from published studies.
This comparison guide summarizes key performance characteristics of different internal standards used in Pazopanib assays, offering a valuable resource for method development and validation.
Comparative Analysis of Assay Performance with Different Internal Standards
The selection of an internal standard is pivotal to correct for the variability in sample preparation and instrument response. Ideally, an IS should be chemically similar to the analyte and co-elute without causing interference. Stable isotope-labeled analogues are considered the gold standard, though other structurally similar compounds are also widely and successfully used.
The following tables summarize the validation parameters for Pazopanib assays using different internal standards, as reported in various studies.
Table 1: Performance Characteristics of Pazopanib Assays with Various Internal Standards
| Internal Standard | Analytical Method | Linearity Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Lapatinib | HPLC-UV | 0.1-20 mcg/mL | <3% | <3% | Not explicitly stated | Not explicitly stated |
| Verapamil | LC-MS/MS | 1.0-1000.0 ng/mL | 0.5-3.0% | 0.6-3.3% | 95.55-106.32% (Intra-day), 94.62-112.6% (Inter-day) | 99.26-102.32% |
| Erlotinib | LC-MS/MS | 62.5–32,000 ng/mL | <6.8% | <6.8% | Not explicitly stated | 98.2% (Pazopanib), 96.7% (IS) |
| Gefitinib | HPLC-UV | 0.5-100 mcg/mL | <4.5% | <4.5% | Not explicitly stated | >80% |
| Stable Isotopically Labeled Pazopanib (C,H3-pazopanib) | LC-MS/MS | Not explicitly stated | Within pre-established limits | Within pre-established limits | Within pre-established limits | Not explicitly stated |
| Dasatinib | RP-HPLC | 2-10 µg/ml | <2.5% | <2.5% | 99.65-100.65% | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following sections outline the experimental protocols from the cited studies.
Method 1: Pazopanib Assay using Lapatinib as Internal Standard (HPLC-UV)[1]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Chromatography: Kromasil C18 column with an isocratic mobile phase of acetonitrile and 20 mmol/L ammonium (B1175870) acetate (B1210297) (53:47, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 260 nm.
Method 2: Pazopanib Assay using Verapamil as Internal Standard (LC-MS/MS)[2][3]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Water X Bridge C18 column (2.1x100 mm) with an isocratic mobile phase of acetonitrile and 0.2% formic acid in 2mM ammonium formate (B1220265) (70:30, v/v).[1][2]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode. Pazopanib transition: m/z 438.15 → 357.14; Verapamil transition: m/z 455.35 → 165.25 (daughter mass reported as 353.55 to 342.13 in one source, which may be a typo).[1][2]
Method 3: Pazopanib Assay using Erlotinib as Internal Standard (LC-MS/MS)[4]
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatography: Zorbax SB-C18 column with a mobile phase of 0.2% formic acid in water (A) and methanol (B129727) (B).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Mass Spectrometry: Details on mass transitions were not specified in the provided abstract.[3]
Method 4: Pazopanib Assay using Gefitinib as Internal Standard (HPLC-UV)[5]
-
Sample Preparation: Liquid-liquid extraction with diethyl ether.[4]
-
Chromatography: Ultrabase C18 column with an isocratic mobile phase of ammonium acetate (pH 7; 0.02 mol/L) and acetonitrile/methanol (70:30, v/v) in a 47:53 (v/v) ratio.[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV at 260 nm.[4]
Method 5: Pazopanib Assay using Stable Isotopically Labeled Pazopanib as Internal Standard (LC-MS/MS)[6]
-
Sample Preparation: Protein precipitation with methanol, followed by dilution with 10 mmol/L ammonium hydroxide (B78521) buffer.[5]
-
Chromatography: C18 column with isocratic elution using ammonium hydroxide in water and methanol.[5]
-
Flow Rate: Not specified.
-
Mass Spectrometry: Tandem mass spectrometer with a turbo ion spray interface in positive ion mode. Pazopanib transition: m/z 438 → m/z 357; IS transition: m/z 442 → m/z 361.[5]
Method 6: Pazopanib Assay using Dasatinib as Internal Standard (RP-HPLC)[7]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatography: Phenomenex Enable C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 5) (60:40, v/v).[6]
-
Flow Rate: 1.2 ml/min.[6]
-
Detection: PDA-UV at 290nm.[6]
Visualizing the Workflow
A generalized workflow for the cross-validation of Pazopanib assays is depicted below. This process outlines the key stages from sample collection to data analysis.
Caption: Generalized workflow for Pazopanib bioanalytical method validation.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
The Deuterated Advantage: A Comparative Analysis of Pazopanib-d3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pazopanib-d3 with its non-deuterated counterpart, Pazopanib (B1684535). While direct comparative experimental data for this compound is not publicly available, this analysis extrapolates the potential benefits of deuteration based on the known metabolic pathways of Pazopanib and the established principles of the kinetic isotope effect.
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its therapeutic action is derived from the inhibition of several key signaling pathways involved in tumor growth and angiogenesis, primarily through targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] this compound is a deuterated analog of Pazopanib, where three hydrogen atoms on a methyl group have been replaced by deuterium (B1214612). This seemingly minor alteration can have significant implications for the drug's pharmacokinetic profile.
The Promise of Deuteration: Enhancing Metabolic Stability
The core advantage of deuterated drugs lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium can slow down this process. This can lead to a number of potential benefits, including:
-
Increased Half-Life: A slower rate of metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.
-
Improved Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the active drug may reach systemic circulation.
-
More Consistent Drug Exposure: Slower metabolism can lead to more stable plasma concentrations of the drug, minimizing peaks and troughs that can be associated with side effects and reduced efficacy.
-
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of harmful byproducts, deuteration at that site can "shunt" metabolism towards alternative, potentially safer pathways.
Pazopanib Metabolism and the Potential Impact of Deuteration
Pazopanib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[1][4] One of the identified metabolic pathways for Pazopanib is N-demethylation.[5][6][7] Since this compound is deuterated on a methyl group, it is plausible that this specific metabolic pathway would be affected.
Table 1: Postulated Comparison of Pazopanib and this compound Pharmacokinetic Properties
| Parameter | Pazopanib (Observed) | This compound (Hypothesized) | Rationale for Hypothesized Change |
| Primary Metabolizing Enzyme | CYP3A4[1][4] | CYP3A4 | No change expected in the primary enzyme. |
| Metabolic Pathways | Hydroxylation, N-demethylation, Glucuronidation[5][6] | Potentially reduced N-demethylation | Deuteration on the methyl group may slow the rate of N-demethylation due to the kinetic isotope effect. |
| Half-life (t½) | Variable, influenced by multiple factors[4] | Potentially longer | Slower metabolism could lead to a longer elimination half-life. |
| Bioavailability | Low to moderate, affected by food[1] | Potentially higher | Reduced first-pass metabolism may increase bioavailability. |
| Metabolite Profile | Multiple metabolites, some less active[4] | Potentially altered ratio of metabolites | A decrease in N-demethylated metabolites could lead to a different overall metabolite profile. |
Signaling Pathways Targeted by Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary targets of Pazopanib within the VEGFR and PDGFR signaling cascades.
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Experimental Protocols
While specific experimental data for this compound is lacking, a typical preclinical pharmacokinetic study for a tyrosine kinase inhibitor would involve the following key experiments:
1. Metabolic Stability Assay:
-
Objective: To determine the in vitro metabolic stability of the compound.
-
Methodology:
-
Incubate Pazopanib and this compound separately with liver microsomes (human and other species) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound remaining over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Pharmacokinetic Study in Animals:
-
Objective: To determine the in vivo pharmacokinetic profile of the compound.
-
Methodology:
-
Administer a single dose of Pazopanib or this compound to a cohort of laboratory animals (e.g., rats or mice) via oral (PO) and intravenous (IV) routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the drug and its major metabolites using LC-MS.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
-
The workflow for such a study is outlined in the diagram below.
Caption: A typical workflow for a pharmacokinetic study.
Conclusion
While direct comparative data remains to be published, the principles of deuteration and the known metabolic pathways of Pazopanib strongly suggest that this compound may offer an improved pharmacokinetic profile. By potentially slowing the rate of N-demethylation, this compound could exhibit a longer half-life and increased bioavailability. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its potential as a next-generation therapeutic agent. The information presented in this guide, based on current scientific understanding, provides a valuable framework for researchers and drug developers interested in the potential of deuterated analogs.
References
- 1. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pazopanib Quantification Methods for Researchers
This guide provides a detailed comparison of analytical methods for the quantification of pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of currently available analytical techniques, their performance characteristics, and detailed experimental protocols. This comparative analysis aims to assist in the selection of the most appropriate method for specific research or clinical needs.
Comparative Analysis of Quantification Methods
The quantification of pazopanib in various matrices, including bulk pharmaceuticals, dosage forms, and biological fluids such as human plasma, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The most commonly employed methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics
The following tables summarize the key performance parameters of different pazopanib quantification methods as reported in various validation studies.
Table 1: Comparison of HPLC-UV Methods for Pazopanib Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Bulk & Tablets | Bulk & Tablets | Human Plasma | Bulk & Tablets |
| Linearity Range (µg/mL) | 2-10 | 20-300 | 0.5-100 | 5.5-7.5 |
| Accuracy (% Recovery) | 98-102 | 99.47-100.60[1] | >80%[2] | 99.69±0.873[3] |
| Precision (% RSD) | < 2.0 | Not Reported | < 4.5%[2] | < 2.0[3] |
| Limit of Detection (LOD) (µg/mL) | 0.055290 | 0.396[1] | 0.2[2] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.167548 | 1.200[1] | 0.5[2] | Not Reported |
| Retention Time (min) | 1.430[4] | 2.2[1] | Not Reported | Not Reported |
| Wavelength (nm) | 271.4[4] | 268[1] | 260[2] | 214[3] |
| Internal Standard | None | None | Gefitinib[2] | None |
Table 2: Comparison of LC-MS/MS Methods for Pazopanib Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 62.5–32,000[5] | 500-100,000 |
| Accuracy (% Recovery) | Not Reported | 102.0 ± 3.9%[6] |
| Precision (% RSD) | Not Reported | < 5.0%[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 62.5 | 500[6] |
| Internal Standard | Erlotinib[5] | Not Reported |
| Ionization Mode | Positive ESI | Positive ESI[6] |
Experimental Protocols
This section provides detailed methodologies for representative HPLC-UV and LC-MS/MS methods for pazopanib quantification.
HPLC-UV Method for Pazopanib in Bulk and Tablet Formulation
This protocol is based on a validated RP-HPLC method for the determination of pazopanib in bulk drug and pharmaceutical dosage forms.
1. Materials and Reagents:
-
Pazopanib reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Orthophosphoric acid (0.1%)
-
Commercially available pazopanib tablets
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system with a Diode Array Detector.[4]
-
Column: Eclipse plus C18 column (4.5mm i.d. X 150mm, 3.5µm particle size).[4]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and acetonitrile in a 55:45 v/v ratio.[4]
-
Flow Rate: 1.0 mL/minute.[4]
-
Detection Wavelength: 271.4 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (25 °C).[4]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve pazopanib reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[4]
4. Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of pazopanib and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for pazopanib.
-
Quantify the amount of pazopanib in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
LC-MS/MS Method for Pazopanib in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of pazopanib in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
Pazopanib reference standard
-
Internal standard (e.g., Erlotinib)[5]
-
HPLC grade methanol (B129727) and acetonitrile
-
Formic acid (analytical grade)[5]
-
Human plasma[5]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[7]
-
Flow Rate: A typical flow rate for LC-MS/MS analysis.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for pazopanib and the internal standard need to be determined and optimized.
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of pazopanib and the internal standard in a suitable organic solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of pazopanib to prepare calibration standards and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Plasma):
-
To a known volume of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Signaling Pathway of Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[8] By inhibiting these receptors, pazopanib blocks downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
Caption: Pazopanib inhibits key signaling pathways.
Experimental Workflow for Pazopanib Quantification
The following diagram illustrates a typical experimental workflow for the quantification of pazopanib in a biological matrix using a chromatographic method.
Caption: General workflow for pazopanib quantification.
References
A Comparative Guide to the Bioanalytical Validation of a Pazopanib Assay Using Pazopanib-d3 in Accordance with FDA/EMA Guidelines
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate drug quantification in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pazopanib (B1684535) in human plasma, utilizing Pazopanib-d3 as a stable isotope-labeled internal standard. The validation of this assay adheres to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Pazopanib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma. Its therapeutic efficacy is closely linked to plasma drug concentrations, necessitating precise and reliable analytical methods for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies to ensure the highest accuracy and precision by compensating for variability during sample preparation and analysis.
Comparative Analysis of Pazopanib Assay Validation Parameters
The following tables summarize the key validation parameters for an LC-MS/MS-based Pazopanib assay using this compound as an internal standard, alongside alternative methods for comparison. This allows for an objective assessment of the method's performance.
| Validation Parameter | LC-MS/MS with this compound | Alternative LC-MS/MS with Pazopanib-d4 | Alternative LC-MS/MS with Erlotinib | Alternative RP-HPLC Method |
| Linearity Range | 250 - 25,000 ng/mL | 0.1 - 100 µg/mL | 62.5 - 32,000 ng/mL | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated | > 0.999 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 250 ng/mL | 0.1 µg/mL | 62.5 ng/mL | 1 µg/mL |
| Intra-day Precision (%CV) | < 5.4% | 3.6 - 5.2% | < 6.8% | < 15% |
| Inter-day Precision (%CV) | < 7.2% | 4.0 - 8.3% | < 6.8% | < 15% |
| Accuracy (Bias %) | Within ± 15% | 106 - 113% | Not explicitly stated | Not explicitly stated |
Table 1: Comparison of key validation parameters for different Pazopanib assay methods.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This section details the experimental protocol for the validated LC-MS/MS method for Pazopanib quantification in human plasma using this compound.
1. Sample Preparation:
-
To 50 µL of human plasma, add 100 µL of a protein precipitation solution (e.g., methanol) containing the internal standard, this compound.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with an appropriate buffer (e.g., 10 mmol/L ammonium (B1175870) hydroxide).
-
Inject the final solution into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium hydroxide (B78521) in water) and an organic solvent (e.g., methanol) is employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a consistent temperature to ensure reproducible retention times.
3. Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is used to generate protonated molecular ions of Pazopanib and this compound.
-
Detection: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions monitored are:
-
Pazopanib: m/z 438 → m/z 357
-
This compound: m/z 442 → m/z 361
-
-
Quantification: The ratio of the peak area of Pazopanib to the peak area of the internal standard (this compound) is used to calculate the concentration of Pazopanib in the plasma samples, based on a calibration curve.
Visualizing the Experimental Workflow and Pazopanib's Mechanism of Action
To further elucidate the experimental process and the biological context of Pazopanib, the following diagrams are provided.
Pazopanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.[1][2][3] The following diagram illustrates the primary signaling pathways targeted by Pazopanib.
References
- 1. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the tyrosine kinase inhibitor pazopanib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Deuterated Internal Standard in Pazopanib Quantification: A Comparison of Accuracy and Precision
The use of a stable isotope-labeled internal standard, such as Pazopanib-d3, is paramount for achieving the highest accuracy and precision in the quantification of the angiogenesis inhibitor Pazopanib, particularly in complex biological matrices like human plasma. This guide provides a comparative overview of analytical methods, highlighting the superior performance of methodologies employing a deuterated internal standard against those using other small molecules.
For researchers, scientists, and professionals in drug development, the reliable measurement of drug concentrations is a cornerstone of pharmacokinetic and bioequivalence studies. In the therapeutic drug monitoring of Pazopanib, a tyrosine kinase inhibitor used in cancer treatment, precise quantification is crucial for dose optimization and improving patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.
The choice of an internal standard is a critical factor in the robustness of an LC-MS/MS method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, Pazopanib.
Comparative Analysis of LC-MS/MS Methods
Several validated LC-MS/MS methods for Pazopanib quantification have been published, utilizing different internal standards. A comparison of these methods reveals the advantages of using a deuterated internal standard.
| Parameter | Method with this compound (Isotopically Labeled IS)[1] | Method with Erlotinib (B232) (Small Molecule IS)[2] | Method with Verapamil (B1683045) (Small Molecule IS)[3][4] |
| Linearity Range | Not specified in abstract | 62.5–32,000 ng/mL | 1.0-1000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified in abstract | Not specified in abstract | 1 ng/mL |
| Intra-day Precision (%RSD) | Within pre-established limits | < 6.8% | 0.5 to 3.0% |
| Inter-day Precision (%RSD) | Within pre-established limits | < 6.8% | 0.6 to 3.3% |
| Intra-day Accuracy | Within pre-established limits | Not specified in abstract | 95.55 to 106.32% |
| Inter-day Accuracy | Within pre-established limits | Not specified in abstract | 94.62 to 112.6% |
| Recovery | Not specified in abstract | 98.2% (Pazopanib), 96.7% (IS) | Not specified in abstract |
While all methods demonstrate acceptable performance according to regulatory guidelines, the use of a structurally analogous but non-isotopically labeled internal standard like erlotinib or verapamil can introduce variability. This is because their extraction efficiency and ionization response may not perfectly mirror that of Pazopanib under all experimental conditions. In contrast, this compound co-elutes with Pazopanib and experiences nearly identical matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.
Experimental Protocols
A typical experimental workflow for the quantification of Pazopanib in human plasma using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation (Protein Precipitation)
-
To a plasma sample, add a solution of the internal standard (e.g., this compound).
-
Precipitate the plasma proteins by adding a solvent such as methanol (B129727) or acetonitrile.[1][2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
The supernatant may be further diluted with a suitable buffer before injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extract is injected onto a C18 analytical column.[1][2] An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile), is used to separate Pazopanib and the internal standard from other plasma components.[1][2][3][4]
-
Mass Spectrometric Detection: A tandem mass spectrometer with a turbo ion spray or electrospray ionization (ESI) source is used for detection in the positive ion mode.[1][3][4] The quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Pazopanib and the internal standard.
-
Pazopanib: m/z 438 → m/z 357[1]
-
This compound: m/z 442 → m/z 361[1]
-
Erlotinib (IS): Not specified in the provided text.
-
Verapamil (IS): Parent ion at m/z 455.15 and daughter ion at m/z 165.1 (based on common knowledge, not in provided text). The provided text has conflicting information on Verapamil's transitions.[3][4]
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of an internal standard, the following diagrams illustrate the workflow and the underlying principle of improved accuracy and precision.
Experimental workflow for Pazopanib quantification.
Role of this compound in enhancing accuracy and precision.
References
Quantitative Analysis of Pazopanib: A Comparative Guide to Bioanalytical Methods
This guide provides a comparative overview of various analytical methods for the quantification of Pazopanib (B1684535), a tyrosine kinase inhibitor, with a focus on linearity and the range of detection when using its deuterated isotopologue, Pazopanib-d3, as an internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method performance and providing detailed experimental protocols.
Linearity and Range of Detection: A Comparative Analysis
The accurate quantification of Pazopanib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The linearity of an analytical method, along with its lower and upper limits of quantification (LLOQ and ULOQ, respectively), defines the range over which the assay is reliable. Below is a summary of the performance characteristics of different analytical methods for Pazopanib quantification.
| Method | Internal Standard | Matrix | Linear Range | LLOQ | ULOQ | Correlation Coefficient (r²) |
| LC-MS/MS | Pazopanib-d4 (surrogate for d3) | Human Plasma | Not explicitly stated, but validated parameters fulfilled FDA and EMA requirements. | - | - | - |
| LC-ESI-MS/MS | Verapamil | Human Plasma | 1.0 - 1000.0 ng/mL[1] | 1.0 ng/mL[1] | 1000.0 ng/mL[1] | ≥ 0.9994[1] |
| LC-MS/MS | Erlotinib | Human Plasma | 62.5 - 32,000 ng/mL[2] | 62.5 ng/mL[2] | 32,000 ng/mL[2] | > 0.999[2] |
| UHPLC-MS/MS (for free Pazopanib) | Not specified | Human Plasma | 0.05 - 50 ng/mL[3] | 0.05 ng/mL[3] | 50 ng/mL[3] | Linear[3] |
| RP-HPLC-UV | Gefitinib | Human Plasma | 0.5 - 100 µg/mL[4] | 0.5 µg/mL[4] | 100 µg/mL[4] | Linear[4] |
| RP-HPLC | Not specified | Bulk Drug | 2 - 10 µg/mL[5][6] | 2 µg/mL[5][6] | 10 µg/mL[5][6] | 0.998[5] / 0.999[6] |
| RP-HPLC | Not specified | Bulk Drug | 6 - 14 ppm | - | - | - |
| UV-Visible Spectrometry | Not specified | Human Plasma | 5 - 25 µg/mL[7] | - | - | Acceptable[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Pazopanib in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Pazopanib from biological matrices.
-
To a 100 µL aliquot of plasma sample, add 200 µL of methanol (B129727) containing the internal standard (e.g., ¹³C²H³-pazopanib at 0.1 µg/mL).
-
Vortex mix the sample to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 23,100 × g) for 5 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a clean tube.
-
Mix the supernatant with 100 µL of 10 mmol/L ammonium (B1175870) hydroxide (B78521) in water before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method offers high sensitivity and selectivity for the quantification of Pazopanib.
-
Chromatographic Separation:
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: An isocratic elution with a mixture of ammonium hydroxide in water and methanol is effective.[8] For example, a mixture of acetonitrile (B52724) and 0.2% formic acid in 2mM ammonium formate (B1220265) (70:30 v/v) can also be used.[1]
-
Flow Rate: A flow rate of 0.250 mL/min is a common parameter.[1]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode is used for detecting Pazopanib and its internal standard.[8]
-
Multiple Reaction Monitoring (MRM): The transition of the parent ion to a specific daughter ion is monitored for both the analyte and the internal standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow for Pazopanib quantification.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Sensitive quantification of free pazopanib using ultra-high performance liquid chromatography coupled to tandem mass spectrometry and assessment of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. rjptonline.org [rjptonline.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of protein precipitation and liquid-liquid extraction for Pazopanib analysis with Pazopanib-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Pazopanib, the choice of sample preparation method is a critical determinant of assay accuracy, precision, and overall robustness. This guide provides a detailed comparison of two of the most common extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), with a focus on their application to the analysis of Pazopanib and its deuterated internal standard, Pazopanib-d3.
This comparison delves into the experimental protocols for both methods and presents a summary of their performance based on published validation data. The guide aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.
At a Glance: Key Performance Metrics
The selection of an extraction method hinges on a balance between simplicity, speed, and the cleanliness of the final extract. While protein precipitation is lauded for its straightforward and rapid nature, liquid-liquid extraction is often favored for its ability to yield a cleaner sample, thereby minimizing the impact of matrix effects. The following table summarizes key performance parameters for both methods based on data from various LC-MS/MS-based bioanalytical studies.
| Performance Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | >99% (using acetonitrile) | >80% (using ethyl acetate) |
| Matrix Effect | Generally considered higher than LLE, though some studies report minimal effects. | Generally considered lower than PPT, providing a cleaner extract. |
| Linearity (R²) | ≥0.999 | ≥0.999 |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Simplicity & Speed | High | Moderate |
| Cost | Low | Low to Moderate |
Unveiling the Methods: Detailed Experimental Protocols
A clear understanding of the procedural steps involved in each extraction technique is essential for their successful implementation. Below are detailed protocols for both protein precipitation and liquid-liquid extraction for the analysis of Pazopanib and this compound in plasma.
Protein Precipitation (PPT) Protocol
Protein precipitation is a widely used method due to its simplicity and high-throughput potential. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Plasma sample containing Pazopanib
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), chilled
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile or methanol to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method is known for providing cleaner extracts compared to protein precipitation.
Materials:
-
Plasma sample containing Pazopanib
-
This compound internal standard (IS) working solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To a 100 µL aliquot of the plasma sample in a glass tube, add a specific volume of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 5-10 minutes to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the sample at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase before injection into the LC-MS/MS system.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both protein precipitation and liquid-liquid extraction.
A Comparative Guide to Assessing the Isotopic Purity of Pazopanib-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the isotopic purity of Pazopanib-d3, a critical internal standard for the quantitative bioanalysis of the anti-cancer drug Pazopanib. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.
Introduction to Isotopic Purity in Bioanalysis
Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards like this compound are preferred. An ideal SIL internal standard co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[2][3] However, the presence of unlabeled analyte (d0) or other isotopologues in the SIL standard can compromise the accuracy of the assay.[4] Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.
The primary techniques for evaluating the isotopic enrichment and structural integrity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Comparison of Internal Standards for Pazopanib Quantification
While this compound is a commonly used internal standard, other molecules have also been employed in various analytical methods. The choice of internal standard can depend on availability, cost, and the specific requirements of the bioanalytical method.
| Internal Standard | Type | Typical Application | Advantages | Disadvantages |
| This compound | Stable Isotope Labeled | LC-MS/MS Bioanalysis[6] | Co-elutes with Pazopanib, corrects for matrix effects effectively.[2] | Isotopic impurities can affect accuracy if not quantified. |
| Pazopanib-¹³C,d₃ | Stable Isotope Labeled | LC-MS/MS Bioanalysis[7] | Higher mass shift from analyte reduces potential crosstalk. | May be less commonly available or more expensive than d3. |
| Verapamil | Structurally Unrelated | LC-MS/MS Bioanalysis[8] | Commercially available and cost-effective. | May not perfectly mimic the ionization behavior or extraction recovery of Pazopanib. |
| Vandetanib | Structurally Unrelated | LC-MS/MS Bioanalysis[9] | Another tyrosine kinase inhibitor, may have similar properties. | Different chromatographic behavior and potential for differential matrix effects. |
Quantitative Data for Isotopic Purity Assessment
The assessment of this compound involves determining its chemical purity (typically by HPLC) and its isotopic purity (by HRMS or NMR). The key is to quantify the percentage of the desired d3 isotopologue relative to all other isotopologues (d0, d1, d2, etc.).
| Parameter | Pazopanib (Analyte) | This compound (Internal Standard) | Reference |
| Molecular Formula | C₂₁H₂₃N₇O₂S | C₂₁H₂₀D₃N₇O₂S | [10] |
| Molecular Weight | ~437.5 g/mol | ~440.5 g/mol | [10] |
| Reported Chemical Purity | >99% (HPLC)[11] | >90-95% (HPLC) | [12][13] |
| Reported Isotopic Enrichment | N/A | >95% | [13] |
| LC-MS/MS Transition (m/z) | 438.1 → 357.1 | 442.1 → 361.1 | [6] |
Note: The LC-MS/MS transition for this compound is inferred from a study using a deuterated standard with a +4 Da shift.[6]
Experimental Protocols
Detailed methodologies for the two primary techniques used to assess the isotopic purity of this compound are provided below.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the precise mass measurement of different isotopologues to determine their relative abundance.[14]
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.[4]
2. HRMS Instrument Parameters (Example using an Orbitrap Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a narrow mass range around the expected m/z of Pazopanib and its isotopologues (e.g., m/z 437-445).
-
Resolution: Set the instrument to a high resolution (e.g., >70,000 FWHM) to resolve isotopic peaks.[14]
-
Data Acquisition: Acquire full scan mass spectra for a sufficient duration to obtain a stable signal and high-quality spectrum.
3. Data Analysis:
-
Identify the monoisotopic peaks corresponding to the protonated molecules [M+H]⁺ of each isotopologue:
-
d0 (unlabeled Pazopanib): ~m/z 438.15
-
d1: ~m/z 439.15
-
d2: ~m/z 440.16
-
d3: ~m/z 441.16
-
-
Integrate the peak area or intensity for each identified isotopologue.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + ...)] x 100
-
Protocol 2: Isotopic Purity and Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium (B1214612) labels and to estimate isotopic purity by comparing the integration of proton signals in the labeled versus unlabeled compound.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Prepare a corresponding sample of unlabeled Pazopanib as a reference.
2. NMR Instrument Parameters (Example using a 400 MHz Spectrometer):
-
Experiment: ¹H NMR (Proton NMR).
-
Solvent: DMSO-d6.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the proton signal in the unlabeled Pazopanib spectrum that corresponds to the site of deuteration in this compound. In this compound, the deuterium is typically on one of the methyl groups.
-
Compare the integration of this signal in the this compound spectrum to the integration of a stable, non-deuterated proton signal within the same molecule.
-
The reduction in the integral of the target proton signal in the this compound sample relative to the reference signal provides a measure of the extent of deuteration at that specific site.
Visualized Workflow for Purity Assessment
The following diagram illustrates the general workflow for characterizing the isotopic purity of a deuterated internal standard like this compound.
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. rroij.com [rroij.com]
- 12. clearsynth.com [clearsynth.com]
- 13. sussex-research.com [sussex-research.com]
- 14. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
Justification for Using Pazopanib-d3 as a Stable Isotope-Labeled Internal Standard in Bioanalytical Applications
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. For the angiogenesis inhibitor Pazopanib, approved for the treatment of renal cell carcinoma and soft-tissue sarcoma, precise measurement is critical for dose optimization. This guide provides a comprehensive comparison of analytical methodologies, underscoring the justification for employing a stable isotope-labeled internal standard (SIL-IS), specifically Pazopanib-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The core advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[1] this compound, where three hydrogen atoms are replaced by deuterium, co-elutes with Pazopanib during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source.[2][3] This intrinsic similarity allows it to effectively compensate for variations that can occur during sample preparation, such as extraction inconsistencies, and fluctuations in instrument response, including ion suppression or enhancement.[1][4][5] The use of a SIL-IS like this compound is considered the gold standard for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][4]
Comparison of Internal Standards for Pazopanib Quantification
While this compound is an ideal internal standard, other compounds have been utilized in its absence. The following table summarizes the performance of different internal standards used in the bioanalysis of Pazopanib.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Key Findings |
| This compound (SIL-IS) | LC-MS/MS | Human Plasma | Not explicitly stated, but method validated according to FDA and EMA requirements[2] | Within pre-established limits[2] | Within pre-established limits[2] | Successfully validated and robust for routine clinical application.[2] |
| Erlotinib (B232) (Analog IS) | LC-MS/MS | Human Plasma | 62.5–32,000[6] | Not explicitly stated, but recovery was 98.2% for Pazopanib and 96.7% for IS[6] | < 6.8[6] | Provides a reliable and reproducible analytical tool, though not a SIL-IS.[6] |
| Verapamil (B1683045) (Analog IS) | LC-MS/MS | Human Plasma | 1.0-1000.0[7] | 94.62 to 112.6[7] | 0.5 to 3.3[7] | A simple, sensitive, and specific method, but Verapamil has different physicochemical properties than Pazopanib.[7] |
| Vandetanib (Analog IS) | HPLC | Not specified | Not specified | Not specified | Not specified | Used in an HPLC method; LC-MS/MS with a SIL-IS is generally more sensitive and specific.[8] |
As the data indicates, while methods using analog internal standards like erlotinib and verapamil have been validated and shown to be effective, the use of a stable isotope-labeled internal standard like this compound is fundamentally superior for mitigating analytical variability.[1][4]
Experimental Workflow and Protocols
The general workflow for the quantification of Pazopanib in plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for Pazopanib quantification using a stable isotope-labeled internal standard.
A detailed experimental protocol for a validated LC-MS/MS method is summarized below.
Sample Preparation:
-
Aliquots of human plasma are spiked with a known concentration of this compound internal standard solution.[2]
-
Proteins are precipitated by the addition of methanol.[2]
-
The samples are centrifuged to pellet the precipitated proteins.[6]
-
The resulting supernatant is collected and may be further diluted with a suitable buffer, such as 10 mmol/L ammonium (B1175870) hydroxide (B78521).[2]
LC-MS/MS Conditions:
-
Chromatographic Separation: Performed on a C18 column with an isocratic mobile phase, for example, a mixture of ammonium hydroxide in water and methanol.[2]
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.[2] The transitions monitored are typically m/z 438 → m/z 357 for Pazopanib and m/z 442 → m/z 361 for this compound.[2]
The Rationale for this compound: A Logical Perspective
The justification for selecting this compound as the internal standard of choice can be illustrated through a logical flow diagram.
Caption: Logical justification for the use of this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Pazopanib-d3
Essential Safety and Handling Guide for Pazopanib-d3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound, a stable isotope-labeled form of Pazopanib, should be handled with the same precautions as the parent compound. Pazopanib is classified as a hazardous, cytotoxic drug with the following potential health risks:
-
May cause damage to organs through prolonged or repeated exposure.[2]
There is no established safe level of exposure for many cytotoxic agents; therefore, minimizing contact through engineering controls and appropriate personal protective equipment (PPE) is paramount.[1]
Personal Protective Equipment (PPE)
A comprehensive ensemble of PPE is required to prevent exposure during the handling of this compound. All PPE should be donned before handling the compound and disposed of as contaminated waste after completion of the task.
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978-05 certified) should be worn.[4] Gloves must be inspected for defects before use and changed regularly.[1] |
| Body Protection | A disposable, solid-front gown with long sleeves and elastic cuffs that is resistant to permeability by hazardous drugs is required.[1][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles are mandatory to protect against splashes and airborne particles.[1] |
| Respiratory Protection | An N95 respirator or higher is necessary if there is a risk of generating dust or aerosols.[1][6] Surgical masks do not provide adequate protection.[1] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect Shipment: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Wear appropriate PPE (at a minimum, a lab coat and single pair of gloves) when unpacking the shipment.
-
Segregated Storage: Store this compound separately from other non-hazardous chemicals in a clearly marked, designated area.[6] The container should be kept tightly closed.[2]
Preparation and Handling
-
Controlled Environment: All handling of open powders or solutions of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize inhalation exposure.[1]
-
Don Full PPE: Before beginning any manipulation, don the full PPE ensemble as detailed in the table above.
-
Use Absorbent Mats: Place a plastic-backed absorbent work mat on the surface of the BSC to contain any potential spills.[7]
-
Prevent Aerosolization: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
-
General Laboratory Practices: Do not eat, drink, smoke, or apply cosmetics in the handling area.[1] Always wash hands thoroughly after handling, even after removing gloves.[1]
Spill Management
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE ensemble, including respiratory protection.[1]
-
Containment: Use a cytotoxic spill kit to contain and clean the spill according to the kit's instructions.
-
Decontamination: Thoroughly decontaminate the spill area.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.[1]
Disposal Plan
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.
Waste Segregation
-
Contaminated Materials: This includes all disposable PPE (gloves, gowns, masks), absorbent pads, vials, pipette tips, and any other materials that have come into contact with this compound.
-
Unused Compound: Any unused or expired this compound is also classified as hazardous waste.[8]
Disposal Procedure
-
Primary Containment: At the point of generation (within the BSC), all contaminated solid waste should be placed into a sealable plastic bag.[6]
-
Secondary Containment: This primary bag should then be placed into a second, larger, sealable bag.[6]
-
Waste Container: The double-bagged waste must be disposed of in a designated, leak-proof, puncture-resistant container that is clearly labeled with a "Cytotoxic Waste" or "Hazardous Drug Waste" symbol.[6][8]
-
Final Disposal: The sealed container should be handled by trained personnel for final disposal via incineration according to institutional and regulatory guidelines.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
